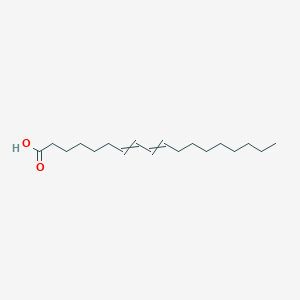
Octadeca-7,9-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadeca-7,9-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the carbon chain. This compound is part of the broader class of octadecadienoic acids, which are commonly found in various vegetable oils and animal fats .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for producing octadeca-7,9-dienoic acid involves the heat treatment of 7,10-dihydroxy-8(E)-octadecenoic acid. This method has been optimized to achieve a high yield of 7,10-epoxy-octadeca-7,9-dienoic acid by incubating the precursor in hexane at temperatures of 85°C or above for at least 48 hours .
Industrial Production Methods
Industrial production methods for this compound often involve the extraction and purification from natural sources such as vegetable oils. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are commonly used techniques to separate and purify the compound from other similar fatty acids .
化学反応の分析
Types of Reactions
Octadeca-7,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroperoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like transition metals.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or nickel.
Substitution: Common reagents include alcohols and amines, often in the presence of acid or base catalysts.
Major Products
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
科学的研究の応用
Octadeca-7,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in chromatographic analyses.
Biology: It is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties, which may have therapeutic applications.
作用機序
The mechanism of action of octadeca-7,9-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also participates in signaling pathways by acting as a ligand for various receptors and enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
Octadeca-9,12-dienoic acid (Linoleic acid): This compound has double bonds at the 9th and 12th positions and is an essential fatty acid for humans.
Octadeca-10,12-dienoic acid: This compound has double bonds at the 10th and 12th positions and is less common in nature.
Uniqueness
Octadeca-7,9-dienoic acid is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its ability to undergo specific oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
特性
CAS番号 |
73985-25-8 |
|---|---|
分子式 |
C18H32O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
octadeca-7,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-12H,2-8,13-17H2,1H3,(H,19,20) |
InChIキー |
HACBQSMIIGXKGA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CC=CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















